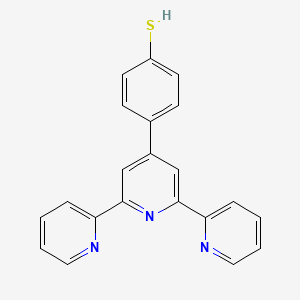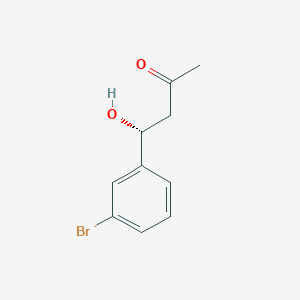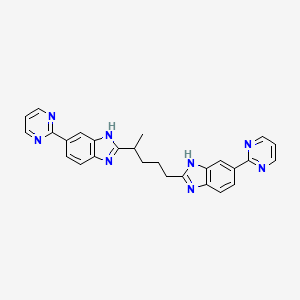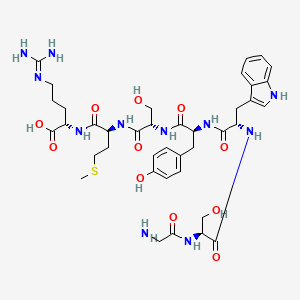
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol is an organic compound that features a unique structure with multiple pyridine rings and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol typically involves the reaction of p-aniline with 2,6-dicyano-4-methylpyridine . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles such as alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted pyridine derivatives from substitution reactions.
Scientific Research Applications
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimics.
Industry: Used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol exerts its effects involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid
- 4-(2,2’:6’,2’‘-Terpyridin-4’-yl)aniline
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in forming disulfide bonds and in applications requiring thiol-specific chemistry.
Properties
CAS No. |
636594-64-4 |
|---|---|
Molecular Formula |
C21H15N3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzenethiol |
InChI |
InChI=1S/C21H15N3S/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H |
InChI Key |
YIESUKNRFYZXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)

![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)


